molecular formula C10H14N2OS B1374195 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone CAS No. 1468718-86-6

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B1374195
CAS No.: 1468718-86-6
M. Wt: 210.3 g/mol
InChI Key: FAUHWXMLCUNGNK-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound influences multiple biochemical pathways, leading to various downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Uniqueness

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C9H11N3S
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 37578-06-6

This structure features a thieno[2,3-c]pyridine ring system which is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold exhibit promising anticancer properties. A study demonstrated that compounds based on this scaffold inhibited cancer cell growth with IC50 values ranging from 1.1 to 440 nM across various cancer cell lines (L1210, CEM, HeLa) . Notably:

  • Mechanism of Action : These compounds exert their effects by binding to the colchicine site of tubulin, inhibiting tubulin polymerization which is crucial for cancer cell proliferation .
  • Selectivity : The compounds showed selective cytotoxicity towards cancer cells with IC50 values exceeding 20 µM in normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile .

Other Biological Activities

This compound has also been evaluated for other biological activities:

Case Study 1: Antiproliferative Effects

In a detailed investigation involving various derivatives of the thieno[2,3-c]pyridine series:

CompoundCell LineIC50 (μM)
Compound AHeLa1.1
Compound BL12102.8
Compound CCEM2.3

These results highlight the potent antiproliferative effects of certain derivatives when compared to the parent compound .

Case Study 2: Mechanistic Insights

A mechanistic study illustrated that treatment with this compound led to significant apoptosis in cancer cells:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in annexin-V positive cells post-treatment, indicating apoptosis induction at IC50 concentrations .

Properties

IUPAC Name

1-(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-6(13)9-7-3-4-12(2)5-8(7)14-10(9)11/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUHWXMLCUNGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C1CCN(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
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1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
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1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 4
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 5
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 6
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone

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